Difluoro Atorvastatin Acetonide tert-Butyl Ester

atorvastatin impurity profiling LC-MS identification reference standard characterization

Difluoro Atorvastatin Acetonide tert-Butyl Ester (CAS 693793-87-2, molecular formula C₄₀H₄₆F₂N₂O₅, MW 672.81 g/mol) is a synthetic intermediate bearing two 4-fluorophenyl substituents on the pyrrole core, distinguishing it from the parent atorvastatin scaffold which carries a single 4-fluorophenyl group. The compound exists as the acetonide-protected tert-butyl ester of the 3,5-dihydroxyheptanoic acid side chain, and is recognized as an atorvastatin process-related impurity (designated as Impurity 41, Impurity 67, or the protected precursor to USP Atorvastatin Related Compound C).

Molecular Formula C40H46F2N2O5
Molecular Weight 672.814
CAS No. 693793-87-2
Cat. No. B591435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoro Atorvastatin Acetonide tert-Butyl Ester
CAS693793-87-2
Synonyms(4R,6R)-6-[2-[2,3-Bis(4-fluorophenyl)-5-(1-methylethyl)-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC40H46F2N2O5
Molecular Weight672.814
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1
InChIKeyFXOZEZIWLMWZMX-ROJLCIKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoro Atorvastatin Acetonide tert-Butyl Ester (CAS 693793-87-2): A Protected Bis(4-Fluorophenyl) Atorvastatin Intermediate for Impurity Reference and Analytical Method Development


Difluoro Atorvastatin Acetonide tert-Butyl Ester (CAS 693793-87-2, molecular formula C₄₀H₄₆F₂N₂O₅, MW 672.81 g/mol) is a synthetic intermediate bearing two 4-fluorophenyl substituents on the pyrrole core, distinguishing it from the parent atorvastatin scaffold which carries a single 4-fluorophenyl group. The compound exists as the acetonide-protected tert-butyl ester of the 3,5-dihydroxyheptanoic acid side chain, and is recognized as an atorvastatin process-related impurity (designated as Impurity 41, Impurity 67, or the protected precursor to USP Atorvastatin Related Compound C) [1]. It is supplied as an off-white to pale yellow solid with a reported melting point of 173–175 °C and is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacture of atorvastatin calcium active pharmaceutical ingredient (API) .

Why Generic Atorvastatin Acetonide Intermediates Cannot Substitute for the Difluoro Atorvastatin Acetonide tert-Butyl Ester in Impurity Profiling and Reference Standard Workflows


The atorvastatin impurity landscape contains multiple structurally related acetonide esters, including the mono-fluoro Atorvastatin Acetonide tert-Butyl Ester (USP Related Compound I, CAS 125971-95-1) and the desfluoro analog (CAS 1105067-91-1), which differ solely in the fluorine substitution pattern on the pyrrole ring . These analogs are not interchangeable because each carries a distinct mass (Δm/z = +18 Da from mono-fluoro to difluoro; +36 Da from desfluoro to difluoro), distinct chromatographic retention behavior, and different pharmacopeial identity [1]. In regulatory impurity profiling, misidentification of the difluoro impurity by using a mono-fluoro or desfluoro reference standard leads to inaccurate quantitation of the bis(4-fluorophenyl) process impurity, which is explicitly controlled as USP Atorvastatin Related Compound C (calcium salt form, CAS 693793-53-2) and may arise from over-fluorination or side-reaction pathways during atorvastatin synthesis [2]. Furthermore, the acetonide tert-butyl ester protecting groups render this compound a distinct chemical entity from the free acid or calcium salt forms of the difluoro impurity, requiring separate reference standards for accurate retention time marking and system suitability testing in HPLC methods.

Quantitative Differentiation Evidence for Difluoro Atorvastatin Acetonide tert-Butyl Ester (CAS 693793-87-2) Against Closest Analogs


Molecular Weight Differentiation: +18 Da Mass Shift Relative to Mono-Fluoro Atorvastatin Acetonide tert-Butyl Ester

Difluoro Atorvastatin Acetonide tert-Butyl Ester (C₄₀H₄₆F₂N₂O₅) has a molecular weight of 672.81 g/mol, which is 18.0 Da higher than the mono-fluoro Atorvastatin Acetonide tert-Butyl Ester (USP Related Compound I, C₄₀H₄₇FN₂O₅, MW 654.81 g/mol) . This mass difference corresponds to the replacement of one hydrogen atom on the phenyl ring with a fluorine atom (Δ = F – H = 18 Da) and is unambiguously resolved by standard LC-MS analysis, enabling selective identification of the bis(4-fluorophenyl) impurity in the presence of the mono-fluoro parent intermediate [1].

atorvastatin impurity profiling LC-MS identification reference standard characterization

Melting Point Differentiation: +25–31 °C Higher Than the Mono-Fluoro Atorvastatin Acetonide tert-Butyl Ester

The melting point of Difluoro Atorvastatin Acetonide tert-Butyl Ester is reported as 173–175 °C . In contrast, the mono-fluoro USP Atorvastatin Related Compound I (Atorvastatin Acetonide tert-Butyl Ester, CAS 125971-95-1) has a literature melting point of 144–148 °C . The desfluoro analog (Defluoro Atorvastatin Acetonide tert-Butyl Ester, CAS 1105067-91-1) decomposes at >52 °C . The progressive increase in melting point with increasing fluorine substitution (desfluoro < mono-fluoro < difluoro) provides a simple, non-instrumental identity confirmation test that distinguishes these three closely related acetonide intermediates.

physicochemical characterization solid-state purity assessment reference standard identity confirmation

Fluorine Substitution Pattern: Two 4-Fluorophenyl Groups Confer Distinct Pharmacopeial Identity as the Precursor to USP Atorvastatin Related Compound C

Difluoro Atorvastatin Acetonide tert-Butyl Ester contains a 2,3-bis(4-fluorophenyl) substitution on the pyrrole core, whereas the structurally closest commercial reference standard—USP Atorvastatin Related Compound I (CAS 125971-95-1)—carries a 2-(4-fluorophenyl)-3-phenyl substitution pattern (one fluorine vs. two) [1]. This structural distinction places the target compound in the difluoro impurity lineage recognized by the USP and EP monographs as Atorvastatin Related Compound C in its deprotected calcium salt form (CAS 693793-53-2) [2]. The desfluoro analog (CAS 1105067-91-1) lacks fluorine entirely on the pyrrole aryl rings, corresponding to USP Atorvastatin Related Compound A [3]. Each substitution variant represents a distinct process impurity with independent acceptance criteria in regulatory specifications.

atorvastatin process impurity pharmacopeial reference standard AND A regulatory compliance

Storage Condition Differentiation: -20 °C Requirement vs. 2–8 °C for Mono-Fluoro Analog

Difluoro Atorvastatin Acetonide tert-Butyl Ester requires storage at -20 °C under inert atmosphere for maximum recovery . In contrast, the mono-fluoro USP Atorvastatin Related Compound I (CAS 125971-95-1) is specified for storage at 2–8 °C . Multiple independent suppliers for the target compound consistently specify -20 °C storage, including BOC Sciences and BioZol . This stricter temperature requirement suggests enhanced thermal lability of the acetonide ester in the presence of two electron-withdrawing fluorine substituents, which may accelerate deprotection or degradation pathways compared to the mono-fluoro analog.

reference standard stability long-term storage impurity degradation prevention

Synthetic Intermediate Specificity: Protected Acetonide tert-Butyl Ester as the Exclusive Direct Precursor to Difluoro Atorvastatin (Free Acid)

Difluoro Atorvastatin Acetonide tert-Butyl Ester serves as the direct synthetic precursor to Difluoro Atorvastatin (CAS 693794-20-6, free acid form, MW 576.63) and its calcium salt (USP Atorvastatin Related Compound C, CAS 693793-53-2) . Sequential deprotection—acidic cleavage of the acetonide protecting group followed by ester hydrolysis—converts the protected intermediate to the active difluoro impurity species. Neither the mono-fluoro Atorvastatin Acetonide tert-Butyl Ester nor the desfluoro analog can serve as precursors to the difluoro impurity, as they lack the second 4-fluorophenyl moiety [1]. This synthetic pathway specificity makes the compound irreplaceable for laboratories synthesizing or characterizing the difluoro atorvastatin impurity for reference standard preparation.

synthetic intermediate difluoro atorvastatin preparation process chemistry

Purity Specification Consistency: ≥95% HPLC Purity Across Independent Suppliers with Multi-Technique Characterization

Multiple independent suppliers report HPLC purity of ≥95% for Difluoro Atorvastatin Acetonide tert-Butyl Ester, with characterization data packages typically including HPLC chromatograms, ¹H NMR, and mass spectra . The CATO reference standard product (CAS 693793-87-2) is manufactured under ISO 17034 accreditation and includes full structural confirmation by NMR and MS [1]. This level of characterization documentation is consistent with pharmacopeial reference standard expectations, though the compound is not yet listed as an official USP or EP reference standard in its protected acetonide ester form—its calcium salt counterpart (USP Atorvastatin Related Compound C) is the official pharmacopeial reference .

reference standard quality HPLC purity certificate of analysis

Validated Application Scenarios for Difluoro Atorvastatin Acetonide tert-Butyl Ester Based on Quantitative Evidence


HPLC System Suitability and Retention Time Marking for the Difluoro Acetonide Impurity in Atorvastatin API Impurity Profiling

In gradient reversed-phase HPLC methods for atorvastatin calcium impurity profiling (e.g., using a C18 column with acetonitrile-ammonium acetate buffer pH 4–tetrahydrofuran mobile phase), the target compound serves as a retention time marker for the protected difluoro acetonide ester impurity. Its distinct molecular weight (672.81 g/mol, +18 Da vs. the mono-fluoro acetonide ester) enables unambiguous peak identification by LC-MS when co-elution with other late-eluting acetonide impurities is suspected [1]. The melting point of 173–175 °C provides an orthogonal identity check prior to preparation of system suitability solutions .

Synthesis and Characterization of USP Atorvastatin Related Compound C (Difluoro Impurity Calcium Salt) from the Protected Intermediate

Laboratories preparing in-house reference standards of USP Atorvastatin Related Compound C (CAS 693793-53-2) can use this acetonide tert-butyl ester as the direct synthetic precursor. Sequential acidic deprotection (e.g., HCl in methanol/water) cleaves the acetonide group, followed by ester hydrolysis to liberate the free acid, which is then converted to the calcium salt [1]. This route avoids the need for a separate fluorination step and ensures the correct bis(4-fluorophenyl) substitution pattern is preserved from the intermediate through to the final impurity reference standard .

Method Validation (AMV) and Specificity Demonstration for ANDA Regulatory Filings

In ANDA submissions for generic atorvastatin calcium, the specificity of the HPLC impurity method must be demonstrated by resolving all known process impurities including the difluoro impurity series. The target compound enables specificity validation by providing a characterized reference sample of the protected difluoro acetonide ester form, which may be present as a late-stage intermediate or degradation product in certain synthetic routes [1]. Its storage requirement at -20 °C must be strictly observed during method validation studies to prevent degradation that could confound specificity results .

Stability-Indicating Method Development: Forced Degradation Studies of Atorvastatin Calcium

During forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress per ICH Q1A guidelines), the difluoro impurity may form via degradation pathways involving the bis(4-fluorophenyl) motif. The acetonide tert-butyl ester intermediate can be used to spike stressed samples to confirm peak identity and assess method specificity for the difluoro degradation product, which is distinct from the desfluoro degradation product (USP Related Compound A) and the diastereomer impurity (USP Related Compound B) [1].

Quote Request

Request a Quote for Difluoro Atorvastatin Acetonide tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.